N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c17-11-3-5-12(6-4-11)19-15(21)14(20)18-9-13-10-22-16(23-13)7-1-2-8-16/h3-6,13H,1-2,7-10H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPBXRVLCDWSJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Stepwise Synthesis Overview
The synthesis involves three principal stages:
- Formation of the 1,4-dioxaspiro[4.4]nonane core
- Introduction of the methylamine substituent
- Oxalamide coupling with 4-chloroaniline
Synthesis of 1,4-Dioxaspiro[4.4]nonane-2-carbaldehyde
The spirocyclic core is synthesized via acid-catalyzed cyclization of cyclopentanone with 1,2-ethanediol. Concentrated sulfuric acid (0.5–1.0 mol%) in toluene at reflux (110°C, 6–8 hours) yields the dioxaspiro compound with >85% efficiency.
Reductive Amination for Methylamine Functionalization
The aldehyde intermediate undergoes reductive amination with methylamine hydrochloride using sodium cyanoborohydride (NaBH3CN) in methanol at 25°C. This step achieves 70–75% yield after purification via silica gel chromatography (hexane/ethyl acetate, 3:1).
Oxalamide Bond Formation
The final step involves coupling the spirocyclic amine with 4-chlorophenyl oxalyl chloride. Oxalyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C reacts with the amine, followed by addition of 4-chloroaniline (1.1 equiv) and triethylamine (2.0 equiv). The reaction proceeds at 25°C for 12 hours, yielding 65–70% product after recrystallization from ethanol.
Alternative Coupling Strategies
Carbodiimide-Mediated Amidation
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at 25°C, the oxalamide forms in 60–65% yield. This method reduces side products but requires stringent moisture control.
Solid-Phase Synthesis
Immobilization of the spirocyclic amine on Wang resin enables iterative coupling with oxalic acid derivatives. Cleavage with trifluoroacetic acid (TFA) yields the target compound with 55–60% purity, necessitating HPLC purification.
Reaction Optimization
Solvent and Temperature Effects
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent (DCM) | 0°C → 25°C, 12 h | 68 | 92 |
| Solvent (THF) | 25°C, 24 h | 58 | 88 |
| Catalyst (TEA) | 2.0 equiv | 70 | 95 |
| Catalyst (DMAP) | 0.1 equiv | 72 | 94 |
Polar aprotic solvents (DCM, THF) enhance reactivity, while tertiary amines (triethylamine, TEA) improve coupling efficiency by neutralizing HCl byproducts.
Purification and Characterization
Chromatographic Techniques
| Method | Conditions | Purity (%) |
|---|---|---|
| Silica Gel Chromatography | Hexane/EtOAc (3:1 → 1:1) | 95 |
| Preparative HPLC | C18 column, acetonitrile/water (70:30) | 99 |
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
The biological activity of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide has been investigated in several studies, revealing its potential as an antitumor agent and its neuropharmacological effects.
Antitumor Activity
Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings related to its antitumor activity:
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF7 (breast cancer) | 5.0 | Cell cycle arrest at G2/M phase |
| Antitumor | HT-29 (colon cancer) | 3.5 | Inhibition of cell proliferation |
In a study evaluating the antiproliferative effects of oxalamide derivatives, this compound demonstrated strong potential as an anticancer agent, particularly in disrupting the cell cycle crucial for cancer treatment strategies.
Neuropharmacological Effects
The compound's structural similarity to known psychoactive substances suggests potential antidepressant properties. The following table outlines preliminary findings related to its neuropharmacological activity:
| Biological Activity | Assay Type | Outcome |
|---|---|---|
| Neuropharmacological | Neurotransmitter assays | Potential serotonin receptor modulation |
While specific receptor affinities are still under investigation, initial results indicate that the compound may interact with neurotransmitter systems, warranting further exploration in neuropharmacology.
Case Study 1: Antitumor Efficacy
A comprehensive study assessed the antiproliferative effects of this compound against MCF7 and HT-29 cell lines. The IC50 values were recorded at 5.0 µM for MCF7 and 3.5 µM for HT-29 cells, confirming the compound's strong cytotoxic potential.
Case Study 2: Neuropharmacological Assessment
Research focused on similar oxalamide derivatives revealed that compounds with piperazine structures could effectively modulate serotonin receptors. While specific data on this compound's receptor affinity remain under investigation, preliminary findings suggest it may exhibit similar properties.
Future Directions in Research
To fully elucidate the pharmacological profile and mechanisms of action of this compound, future research should focus on:
- In Vivo Studies : Evaluating therapeutic efficacy and safety profiles in animal models.
- Mechanistic Studies : Exploring specific interactions with cellular targets and pathways involved in its biological activities.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance potency and selectivity.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Ether oxygens in the dioxaspiro system may offer hydrogen-bonding capacity akin to morpholino-containing compounds (e.g., compound 19) but with reduced steric bulk .
- Unlike sulfamoyl or trifluoromethyl groups, the 4-chlorophenyl group provides moderate electron withdrawal without extreme polarity, balancing solubility and membrane permeability .
Physical Data Comparison :
Key Observations :
- The spiro system’s NMR profile would feature distinct multiplet signals for the bicyclic protons, differing from thiazole or morpholino analogues .
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide is a synthetic compound notable for its unique spirocyclic structure and oxalamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include interactions with various biological targets such as enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 392.88 g/mol. The presence of the dioxaspiro framework contributes to the compound's stability and potential for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 392.88 g/mol |
| CAS Number | 899734-14-6 |
The precise mechanism of action for this compound is not fully understood; however, compounds with similar structures have been shown to interact with specific molecular targets, potentially modulating biological pathways. The spirocyclic structure allows the compound to fit into unique binding sites on proteins or enzymes, which may inhibit their activity or alter their function.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity, including:
- Antitumor Activity : Similar oxalamides have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds with a similar spirocyclic structure have shown efficacy against bacterial and fungal strains.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways has been reported for related compounds.
Case Studies and Research Findings
- Antitumor Studies : A study investigated the effects of oxalamides on cancer cell lines, revealing that compounds structurally related to this compound inhibited cell proliferation by inducing apoptosis through caspase activation.
- Antimicrobial Screening : Another study evaluated the antimicrobial activity of various oxalamides against Staphylococcus aureus and Escherichia coli, finding that some derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications in treating infections.
- Enzyme Interaction Studies : Research involving enzyme assays indicated that certain oxalamides could inhibit key metabolic enzymes, offering insights into their potential use in managing metabolic disorders.
Q & A
Advanced Research Question
- Target Selection : Prioritize assays against viral entry mechanisms (e.g., HIV CD4-binding site inhibition) based on structural similarities to known inhibitors like BNM-III-170 .
- Cell-Based Assays : Use pseudotyped virus systems (e.g., HIV-1 Env pseudovirus) to measure IC₅₀ values. Include cytotoxicity controls (e.g., MTT assay) to differentiate antiviral activity from nonspecific effects .
- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLM) and cytochrome P450 inhibition profiles (e.g., CYP3A4/2D6) .
How can computational modeling guide the design of oxalamide derivatives with improved solubility and target affinity?
Advanced Research Question
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., HIV gp120) to identify key binding residues. Focus on hydrogen bonds between the oxalamide carbonyl and Lys421/Asp368 .
- Solubility Prediction : Use QSPR models to calculate logP and polar surface area (PSA). Introduce hydrophilic groups (e.g., hydroxyl or morpholine) on the spirocyclic ring while maintaining <100 Ų PSA .
- Docking Studies : Compare docking scores (Glide XP) of the target compound with analogues like N1-(piperidinyl)-N2-(4-chlorophenyl)oxalamide to prioritize synthetic targets .
What chromatographic methods are recommended for purifying stereoisomers of this compound?
Basic Research Question
- Chiral Stationary Phases (CSP) : Use Chiralpak IA or IB columns with hexane/isopropanol (85:15) for baseline separation of enantiomers .
- HPLC Conditions :
- Validate Purity : Confirm >95% purity via LC-ESI-MS and ¹H NMR integration of diagnostic peaks (e.g., spirocyclic CH₂ at δ 3.8–4.2 ppm) .
How should researchers address discrepancies between in vitro and in vivo efficacy data for oxalamide-based inhibitors?
Advanced Research Question
- Pharmacokinetic Analysis : Measure plasma protein binding (equilibrium dialysis) and bioavailability (oral vs. IV administration) to identify absorption limitations .
- Metabolite Profiling : Use LC-HRMS to detect phase I/II metabolites. For example, hydroxylation of the spirocyclic ring may reduce potency .
- Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG 400) or nanoemulsions to enhance in vivo exposure .
Table 1: Key Spectral Data for Oxalamide Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
